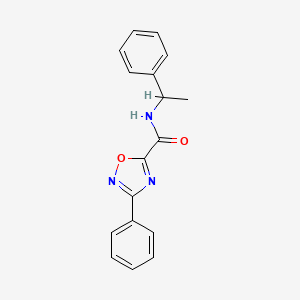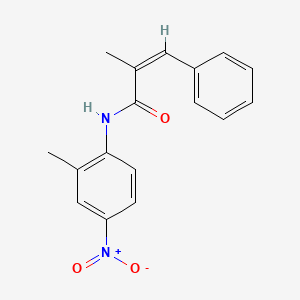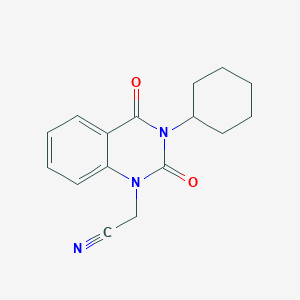
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in these processes.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
実験室実験の利点と制限
One advantage of using 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that this compound is generally well-tolerated in animal models, with few adverse effects. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is the development of more potent analogs of this compound, which may have improved anti-cancer and anti-inflammatory properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in clinical settings.
合成法
The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 1-phenylethylamine with 2-amino-2-phenylacetic acid, followed by cyclization with phosphorous oxychloride and sodium azide. This method has been described in detail in several scientific papers and has been shown to yield high purity and yield of the desired compound.
科学的研究の応用
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that this compound has anti-cancer properties, including the ability to induce apoptosis in cancer cells.
In addition to its potential as a cancer therapeutic, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYZCACFVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5416627.png)
![ethyl 1-[4-(3-chlorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5416629.png)

![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)
![6'-methoxy-5-[(4-phenylazepan-1-yl)carbonyl]-2,3'-bipyridine](/img/structure/B5416644.png)

![2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5416656.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5416657.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![7-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5416701.png)
![N,N,4-trimethyl-3-(2-{methyl[(3-methyloxetan-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416725.png)